molecular formula C25H25NO2 B14782630 [(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

Cat. No.: B14782630
M. Wt: 371.5 g/mol
InChI Key: HIDDPUDMYMCTNU-VHYCJAOWSA-N
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Description

[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tritylamino group and an oxabicyclohexane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxabicyclohexane ring, followed by the introduction of the tritylamino group through a nucleophilic substitution reaction. The final step usually involves the reduction of an intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: The tritylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which [(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol exerts its effects involves its interaction with specific molecular targets. The tritylamino group can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The oxabicyclohexane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    [(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol: shares similarities with other tritylamino derivatives and oxabicyclohexane compounds.

    This compound: can be compared to compounds like [(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]ethanol, which has a similar structure but different functional groups.

Uniqueness

The unique combination of the tritylamino group and the oxabicyclohexane ring in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

[(1S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol

InChI

InChI=1S/C25H25NO2/c27-18-24-17-22(16-23(24)28-24)26-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26-27H,16-18H2/t22?,23?,24-/m0/s1

InChI Key

HIDDPUDMYMCTNU-VHYCJAOWSA-N

Isomeric SMILES

C1C(C[C@@]2(C1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C(CC2(C1O2)CO)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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